molecular formula C18H15ClN6OS2 B2926043 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 886931-95-9

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2926043
CAS No.: 886931-95-9
M. Wt: 430.93
InChI Key: WFJSKMTUDBYXMT-UHFFFAOYSA-N
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Description

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClN6OS2 and its molecular weight is 430.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds incorporating thiadiazole, triazole, and pyrrol moieties have been widely explored for their synthesis and biological activities. Such heterocycles are synthesized through various chemical reactions, aiming to explore their potential biological activities. For instance, Fadda et al. (2017) explored the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against cotton leafworm, highlighting the agricultural applications of such compounds Fadda et al., 2017.

Antimicrobial and Antitumor Evaluation

The antimicrobial and antitumor evaluations of synthesized heterocyclic compounds reveal their potential in medicinal chemistry. For example, Ostapiuk et al. (2015) evaluated the anticancer properties of certain 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides, demonstrating significant activity against various cancer lines Ostapiuk et al., 2015.

Antioxidant Properties

The antioxidant properties of heterocyclic compounds are crucial for their application in pharmaceuticals and nutraceuticals. Hossan (2020) synthesized derivatives with thiazol-acetamide and evaluated their antioxidant activity, showing potential for therapeutic applications Hossan, 2020.

Ligand-Protein Interactions and Photovoltaic Efficiency

Compounds with benzothiazolinone acetamide analogs have been explored for their ligand-protein interactions and photovoltaic efficiency. Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, and molecular docking to understand the interactions and efficiency of benzothiazolinone acetamide analogs as antioxidant agents and potential photosensitizers in dye-sensitized solar cells Mary et al., 2020.

Properties

IUPAC Name

2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6OS2/c19-14-5-3-13(4-6-14)11-15-22-23-18(25(15)24-8-1-2-9-24)28-12-16(26)21-17-20-7-10-27-17/h1-10H,11-12H2,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJSKMTUDBYXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.